molecular formula C22H27N3O7S B6493372 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 872880-84-7

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6493372
CAS No.: 872880-84-7
M. Wt: 477.5 g/mol
InChI Key: MNXRWSUVNJUFRU-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-yl core substituted with a 4-methoxybenzenesulfonyl group. The ethanediamide (oxalamide) backbone links this heterocyclic moiety to a 2-methoxyphenylmethyl substituent.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-8-10-18(11-9-17)33(28,29)25-12-5-13-32-20(25)15-24-22(27)21(26)23-14-16-6-3-4-7-19(16)31-2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRWSUVNJUFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The target compound shares structural homology with several sulfonamide- and oxazinan-containing derivatives. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents on 1,3-Oxazinan-2-yl Ethanediamide-Linked Group Molecular Formula Molecular Weight Key References
Target Compound 4-Methoxybenzenesulfonyl 2-Methoxyphenylmethyl C₂₃H₂₇N₃O₇S* ~521.54† Synthesized via methods akin to sulfonamide substitution
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl 2-(2-Methoxyphenyl)ethyl C₂₂H₂₆FN₃O₆S 479.52 Increased hydrophobicity due to fluorine; potential enhanced metabolic stability
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl 2-Methoxybenzyl C₂₃H₂₆FN₃O₆S 515.54 Methyl group introduces steric hindrance; may alter binding kinetics
N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Methoxybenzenesulfonyl 2-(Dimethylamino)ethyl C₂₁H₃₁N₅O₆S 505.57 Dimethylamino group enhances basicity; possible improved solubility in acidic media
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl 2-Methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Compact alkyl chain reduces steric bulk; may favor membrane permeability

†Calculated based on formula.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzenesulfonyl group is electron-rich due to the methoxy substituent, which contrasts with the electron-withdrawing fluorine in and . This difference may influence charge distribution, affecting interactions with biological targets or crystallization behavior .
  • Steric and Solubility Considerations: The 2-methoxyphenylmethyl group in the target compound introduces moderate steric bulk compared to the smaller 2-methylpropyl group in .
  • Functional Group Diversity: The dimethylaminoethyl group in introduces a tertiary amine, enhancing water solubility under acidic conditions via protonation. This contrasts with the target compound’s reliance on methoxy groups for solubility modulation .

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